(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

CAS No.: 860033-33-6

Cat. No.: VC11679989

Molecular Formula: C15H28N2O6

Molecular Weight: 332.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860033-33-6 |

|---|---|

| Molecular Formula | C15H28N2O6 |

| Molecular Weight | 332.39 g/mol |

| IUPAC Name | ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1 |

| Standard InChI Key | JGBKREOIUWTWNN-JTQLQIEISA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

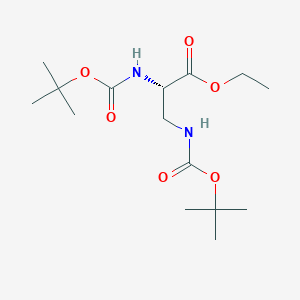

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate features a propanoate backbone with two Boc-protected amino groups at positions 2 and 3, alongside an ethyl ester at the carboxyl terminus. The Boc groups, [(CH₃)₃COC(O)–], are electron-withdrawing and bulky, providing steric protection to the amine functionalities during synthetic reactions . The ethyl ester (–COOCH₂CH₃) enhances solubility in organic solvents, facilitating purification and handling.

The IUPAC name, N-tert-butoxycarbonyl-3-(tert-butoxycarbonylamino)-L-alanine ethyl ester, underscores its derivation from L-alanine, with stereochemistry specified as (S) at the α-carbon . This configuration is critical for maintaining chirality in peptide synthesis, ensuring compatibility with natural amino acid residues.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈N₂O₆ |

| Molecular Weight | 332.39 g/mol |

| PubChem CID | 102398748 |

| SMILES Notation | CCOC(=O)C(C(NC(=O)OC(C)(C)C)N)C(=O)OC(C)(C)C |

| CAS Registry Number | 860033-33-6 |

Stereochemical Significance

The (S)-configuration at the α-carbon aligns with the L-stereochemistry of natural amino acids, enabling seamless integration into peptide chains. The Boc groups prevent undesired side reactions, such as nucleophilic attacks or oxidation, during coupling reactions . This dual protection strategy is particularly advantageous in solid-phase peptide synthesis (SPPS), where selective deprotection is required for sequential residue addition.

Synthesis and Manufacturing

Synthetic Strategies

The synthesis of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate typically involves sequential Boc protection of diaminopropanoic acid followed by esterification. A plausible route, inferred from analogous protocols , proceeds as follows:

-

Diaminopropanoic Acid Protection:

L-2,3-diaminopropanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. This step installs Boc groups on both amino moieties. -

Ethyl Ester Formation:

The carboxylic acid is esterified using ethanol under acidic conditions (e.g., HCl or H₂SO₄) to yield the ethyl ester.

Purification and Characterization

Crude product purification is achieved via flash chromatography using gradients of ethyl acetate and hexanes . Final characterization employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the ¹H NMR spectrum exhibits distinct signals for the tert-butyl groups (δ 1.30–1.34 ppm), ethyl ester protons (δ 1.20 ppm, triplet; δ 4.10 ppm, quartet), and backbone methine proton (δ 4.20–4.36 ppm) .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | Boc₂O, NaOH, THF, 0–25°C | Dual amino group protection |

| Esterification | Ethanol, HCl, reflux | Carboxyl group activation |

| Purification | Silica gel, EtOAc/hexanes | Isolation of pure product |

Physicochemical Properties

Solubility and Partitioning

The compound exhibits high solubility in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) due to its ester and Boc groups. Water solubility is limited (<1 mg/mL), consistent with its LogP (octanol-water partition coefficient) of ~3.05, indicative of moderate lipophilicity .

Stability Profile

The Boc groups confer stability under basic and neutral conditions but are labile in acidic environments (e.g., trifluoroacetic acid), enabling controlled deprotection. The ethyl ester is hydrolyzable under basic conditions to regenerate the carboxylic acid for further functionalization .

Applications in Peptide Synthesis

Role as a Building Block

This compound is employed to introduce diaminopropanoic acid residues into peptides, enabling the creation of branched or cyclic structures. Its dual Boc protection allows orthogonal deprotection strategies, critical for synthesizing complex architectures like dendrimers or constrained peptides.

Case Study: Antimicrobial Peptides

Recent studies have utilized similar Boc-protected derivatives to develop antimicrobial peptides with enhanced stability against proteolytic degradation . The ethyl ester facilitates membrane permeability, while the Boc groups prevent premature degradation during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume